molecular formula C7H8F2O4 B6300658 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid CAS No. 2168018-78-6

3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid

Cat. No.: B6300658
CAS No.: 2168018-78-6
M. Wt: 194.13 g/mol
InChI Key: AFCJTHIVWPAUMK-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative featuring a rigid cyclobutane core substituted with two fluorine atoms at the 3,3-positions, a carboxylic acid group, and a methoxycarbonyl group at the 1-position. The fluorine atoms enhance metabolic stability and influence electronic properties, while the dual carbonyl groups provide reactivity for further functionalization .

Properties

IUPAC Name

3,3-difluoro-1-methoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O4/c1-13-5(12)6(4(10)11)2-7(8,9)3-6/h2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCJTHIVWPAUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid typically involves the introduction of fluorine atoms into a cyclobutane ring. One common method is the fluorination of cyclobutane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone, while reduction could produce difluorocyclobutanol.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its potential as a building block in the synthesis of novel pharmaceuticals. Its difluoromethyl group can enhance biological activity and metabolic stability. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, making them candidates for drug development.

Case Study : A study conducted by researchers at PharmaBlock Sciences demonstrated the use of 3,3-difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid in synthesizing targeted drug molecules that exhibit high affinity for specific biological targets .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various complex molecules. The presence of both carboxylic acid and methoxycarbonyl groups allows for multiple functionalization pathways.

Example Reactions :

  • Esterification : The carboxylic acid can react with alcohols to form esters, which are valuable in creating more complex organic structures.
  • Decarboxylation Reactions : The compound can undergo decarboxylation to yield derivatives that may have enhanced reactivity or stability .

Material Science

The unique properties of fluorinated compounds make them suitable for applications in material science, particularly in developing polymers and coatings with enhanced chemical resistance and thermal stability.

Research Insight : Recent studies have shown that incorporating fluorinated cyclobutanes into polymer matrices can significantly improve their hydrophobicity and mechanical properties, making them ideal for protective coatings .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and physicochemical properties of 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1-carboxylic acid, 1-methoxycarbonyl C₇H₈F₂O₄ ~194 Dual carbonyl groups; high polarity; potential for peptide stapling
Ethyl 3,3-difluorocyclobutanecarboxylate Ethyl ester C₇H₁₀F₂O₂ 164 Ester group enhances lipophilicity; used in intermediates
3,3-Difluoro-1-methylcyclobutanecarboxylic acid 1-methyl, 1-carboxylic acid C₆H₈F₂O₂ 150.12 Methyl group increases steric bulk; simpler synthesis
3,3-Difluorocyclobutanecarboxylic acid 1-carboxylic acid C₅H₆F₂O₂ 136.1 Minimal substituents; baseline for structure-activity studies
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid 1-trifluoromethyl, 1-carboxylic acid C₆H₅F₅O₂ 204.09 Trifluoromethyl group enhances electronegativity and bioavailability

Research Findings and Trends

  • Fluorine Impact: Fluorination at the 3,3-positions consistently improves metabolic stability across analogues. For example, 1-amino-3,3-difluorocyclobutanecarboxylic acid () shows enhanced enzymatic resistance compared to non-fluorinated versions .
  • Steric vs. Electronic Effects : The methyl-substituted compound () prioritizes steric bulk, whereas the trifluoromethyl derivative () emphasizes electronic effects, illustrating tunability for specific targets .
  • Synthetic Challenges : Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate () highlights the complexity of multi-substituted cyclobutanes, underscoring the need for optimized reaction conditions .

Biological Activity

3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid (DFMCA) is a fluorinated cyclobutane derivative notable for its unique structural features, including two fluorine atoms at the 3-position and a methoxycarbonyl group at the 1-position. This compound has garnered attention due to its potential biological activities, which may include interactions with various biological systems, enzyme inhibition, and possible therapeutic applications.

  • Molecular Formula : C7_7H8_8F2_2O4_4
  • Molecular Weight : 194.14 g/mol
  • CAS Number : 2168018-78-6

The presence of a carboxylic acid moiety allows DFMCA to participate in acid-base reactions, while the methoxycarbonyl group can undergo hydrolysis. The fluorine atoms enhance electrophilicity, which may influence its reactivity in biological contexts .

Interaction Studies

DFMCA's interactions with biological systems are crucial for understanding its pharmacological potential. Investigating how this compound interacts with enzymes or receptors can provide insights into its mechanisms of action. For instance, studies on related compounds have shown that modifications in structure can lead to significant changes in biological activity.

Case Studies

While specific case studies directly involving DFMCA are sparse, insights can be drawn from analogous compounds. For example, research on difluoromethyl-containing carboxylic acids has demonstrated their efficacy against various pathogens. A series of novel difluoromethyl-pyrazole derivatives exhibited moderate to excellent antifungal activity against phytopathogenic fungi . Such findings suggest that DFMCA may also possess similar properties worthy of further investigation.

Comparative Analysis with Related Compounds

To better understand DFMCA's uniqueness and potential applications, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acidC7_7H8_8F2_2O4_4Contains an isopropoxy group instead of methoxy
3-Fluoro-2-methylcyclobutane-1-carboxylic acidC7_7H9_9FHas only one fluorine atom and a methyl substituent
2,2-Difluoropropanoic acidC5_5H6_6F2_2O_2A simpler structure with two fluorines on a propanoic backbone

The dual fluorination and methoxycarbonyl group in DFMCA enhance its potential for diverse applications compared to these related compounds.

Q & A

Basic: What are the optimized synthetic routes for 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves fluorination and esterification of cyclobutane precursors. Key methods include:

  • Fluorination via DAST (Diethylaminosulfur Trifluoride): Reacting hydroxyl or carbonyl precursors with fluorinating agents under inert atmospheres (e.g., N₂) at controlled temperatures (0–25°C) to avoid side reactions like ring-opening .
  • Esterification: Methoxycarbonyl introduction via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP (4-Dimethylaminopyridine) .
    Yield optimization relies on stoichiometric ratios (e.g., 1.2–1.5 equivalents of fluorinating agent) and reaction monitoring via TLC or HPLC. Purity (>95%) is achieved through silica gel chromatography or recrystallization .

Advanced: How can computational modeling elucidate the stereoelectronic effects of fluorine substituents on the cyclobutane ring’s reactivity?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map the electron-withdrawing effects of fluorine atoms, which stabilize the cyclobutane ring by reducing ring strain. Key insights include:

  • Conformational Analysis: Fluorine’s electronegativity alters bond angles (e.g., C-F bond angles ≈ 108°) and torsional strain, impacting nucleophilic attack sites .
  • Transition State Modeling: Predicts regioselectivity in ring-opening reactions, validated experimentally via kinetic isotope effects .
    Synchrotron X-ray crystallography (e.g., Advanced Photon Source data) provides structural benchmarks for computational models .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR identifies fluorine environments (δ −88 to −91 ppm for CF₂ groups) .
    • ¹H/¹³C NMR confirms methoxycarbonyl (δ 3.7–3.9 ppm for OCH₃) and cyclobutane ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H⁺] calculated for C₈H₉F₂O₄: 219.04 g/mol) .
  • Infrared Spectroscopy (IR): Detects carbonyl stretches (≈1720 cm⁻¹ for ester and carboxylic acid groups) .

Advanced: How does this compound interact with biological targets, and what assays quantify its bioactivity?

Answer:

  • Enzyme Inhibition Studies: IC₅₀ values are determined via fluorogenic assays (e.g., protease inhibition using FRET substrates) .
  • Binding Affinity: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure interactions with proteins (e.g., Kd ≈ 10–100 µM for cyclophilins) .
  • Cellular Uptake: Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in cancer cell lines .

Basic: What challenges arise in achieving high enantiomeric purity, and how are they resolved?

Answer:
Racemization during synthesis is common due to the cyclobutane ring’s strain. Mitigation strategies include:

  • Chiral Catalysts: Use of (-)-Sparteine or BINOL derivatives in asymmetric fluorination .
  • Chiral HPLC: Employing columns like Chiralpak IA-3 with hexane/isopropanol mobile phases for enantiomer separation .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Answer:

  • Reproducibility Checks: Validate reaction conditions (e.g., inert atmosphere integrity, reagent purity) from conflicting studies .
  • Cross-Validation: Compare ¹H/¹⁹F NMR data with PubChem or CAS entries to identify solvent-induced shifts .
  • Meta-Analysis: Apply statistical tools (e.g., Grubbs’ test) to outlier data, prioritizing peer-reviewed sources over preprint repositories .

Advanced: What retrosynthetic strategies are proposed for derivatives of this compound?

Answer:

  • Disconnections: Prioritize fluorination or esterification as late-stage steps to preserve ring integrity .
  • One-Step Synthesis Tools: AI-driven platforms (e.g., Reaxys/Pistachio databases) predict feasible routes like [2+2] cycloadditions or Michael additions .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies: Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC for degradation products (e.g., hydrolyzed carboxylic acid) .
  • Thermogravimetric Analysis (TGA): Determines decomposition thresholds (>150°C for ester groups) .

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